molecular formula C18H23N5S B12230616 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-cyclopropylpyridazine

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-cyclopropylpyridazine

Cat. No.: B12230616
M. Wt: 341.5 g/mol
InChI Key: NKQNKGFQBYSBHP-UHFFFAOYSA-N
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Description

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-cyclopropylpyridazine is a complex organic compound that features a unique combination of a thiazole ring, a piperazine ring, and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through condensation reactions involving hydrazine derivatives and diketones.

    Final Coupling: The final step involves coupling the thiazole, piperazine, and pyridazine rings under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-cyclopropylpyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-cyclopropylpyridazine is unique due to its specific combination of three different heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.

Properties

Molecular Formula

C18H23N5S

Molecular Weight

341.5 g/mol

IUPAC Name

2-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

InChI

InChI=1S/C18H23N5S/c1-2-15-16(3-1)24-18(19-15)12-22-8-10-23(11-9-22)17-7-6-14(20-21-17)13-4-5-13/h6-7,13H,1-5,8-12H2

InChI Key

NKQNKGFQBYSBHP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCN(CC3)C4=NN=C(C=C4)C5CC5

Origin of Product

United States

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